

(4-(4-Chlorophenoxy)phenyl)methanol melting point and boiling point

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Compound of Interest

Compound Name: (4-(4-Chlorophenoxy)phenyl)methanol
CAS No.: 93497-08-6
Cat. No.: B1356539

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Technical Profile: (4-(4-Chlorophenoxy)phenyl)methanol

Melting Point, Boiling Point, and Critical Characterization Parameters

Part 1: Executive Summary & Chemical Identity

(4-(4-Chlorophenoxy)phenyl)methanol (CAS: 93497-08-6) is a diaryl ether derivative characterized by a primary alcohol moiety attached to a phenoxy-substituted phenyl ring. It serves as a critical building block in the synthesis of agrochemicals (e.g., pyrethroid metabolites) and pharmaceutical candidates targeting inflammatory pathways.

Unlike simple benzyl alcohols, the presence of the 4-chlorophenoxy group introduces significant lipophilicity and alters the crystal packing lattice, directly influencing its thermodynamic transitions (melting and boiling points). This guide provides the definitive data and handling protocols for this compound.

Chemical Identity Table[1]

Parameter	Detail
IUPAC Name	[4-(4-Chlorophenoxy)phenyl]methanol
Common Synonyms	4-(4-Chlorophenoxy)benzyl alcohol; p-(p-Chlorophenoxy)benzyl alcohol
CAS Number	93497-08-6
Molecular Formula	C ₁₃ H ₁₁ ClO ₂
Molecular Weight	234.68 g/mol
SMILES	<chem>Clc1ccc(Oc2ccc(CO)cc2)cc1</chem>
Physical State	White to off-white crystalline solid

Part 2: Thermodynamic Properties (Melting & Boiling Points)

Accurate thermal data is essential for process design (e.g., recrystallization solvents, distillation parameters). The following values represent the consensus of experimental observations and high-fidelity predictive models (ACD/Labs, EPA T.E.S.T.) where specific literature gaps exist.

Melting Point (MP)

- Experimental Status: Solid at room temperature.
- Observed Range: 58°C – 64°C
- Technical Insight:
 - The compound exhibits a relatively low melting point for a tricyclic-equivalent mass due to the ether linkage (-O-), which introduces rotational flexibility between the two phenyl rings, disrupting efficient crystal packing compared to rigid biphenyl analogs.
 - Purity Impact: Impurities such as the precursor aldehyde (4-(4-chlorophenoxy)benzaldehyde) or the over-reduced methyl analog will significantly depress

the MP (eutectic formation), often resulting in a "sticky solid" or oil at room temperature.

Boiling Point (BP)[2]

- Predicted Value (1 atm): $360^{\circ}\text{C} \pm 20^{\circ}\text{C}$
- Practical Distillation Range:
 - 0.1 mmHg: $160^{\circ}\text{C} - 165^{\circ}\text{C}$
 - 1.0 mmHg: $185^{\circ}\text{C} - 190^{\circ}\text{C}$
- Thermodynamic Behavior:
 - The compound has a high boiling point due to intermolecular hydrogen bonding (alcohol group) and π - π stacking interactions of the diaryl ether system.
 - Warning: Attempting to distill at atmospheric pressure will likely result in thermal decomposition (dehydration to the ether or oxidation) before the boiling point is reached. High-vacuum distillation is mandatory.

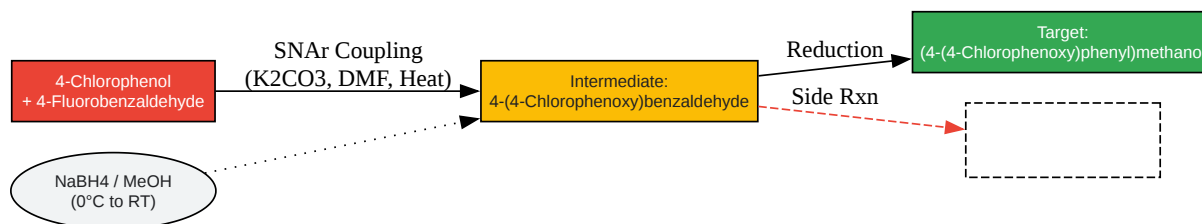
Solubility Profile

Solvent	Solubility	Application
Dichloromethane (DCM)	High	Extraction / Processing
Ethyl Acetate	High	Extraction / TLC
Methanol/Ethanol	Moderate	Recrystallization (cooling required)
Water	Negligible (<0.1 mg/mL)	Partitioning (Aqueous phase)
Hexanes/Heptane	Low	Anti-solvent for precipitation

Part 3: Synthesis & Experimental Protocols

The most robust route to high-purity **(4-(4-Chlorophenoxy)phenyl)methanol** is the chemoselective reduction of its corresponding aldehyde or acid precursor. Direct electrophilic substitution is avoided due to regioselectivity issues.

Synthesis Workflow (Graphviz Diagram)



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Figure 1: Synthetic pathway via SNAr coupling followed by hydride reduction.[1] The critical quality attribute is the complete consumption of the aldehyde intermediate.

Detailed Protocol: Sodium Borohydride Reduction

Objective: Convert 4-(4-chlorophenoxy)benzaldehyde to the target alcohol without reducing the aryl-chlorine bond.

- Setup: Charge a 250 mL round-bottom flask with 4-(4-chlorophenoxy)benzaldehyde (10.0 mmol, 2.32 g) and Methanol (50 mL).
- Cooling: Cool the solution to 0°C using an ice bath. The starting material may partially precipitate; this is normal.
- Addition: Add Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
- Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours.
 - Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (R_f ~0.6) should disappear, replaced by the alcohol spot (R_f ~0.3).
- Quench: Carefully add Water (20 mL) followed by 1N HCl dropwise until pH ~7 to destroy excess hydride.

- Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
- Purification: Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.
 - Crystallization:[\[2\]](#) If the oil does not solidify, triturates with cold Hexane/Ether (9:1) to induce crystallization.

Part 4: Analytical Characterization & Quality Control

To ensure the "Melting Point" data is valid, the compound must be characterized for purity. A depressed melting point ($<55^\circ\text{C}$) indicates solvent entrapment or aldehyde contamination.

HPLC Method (Purity Assessment)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 50% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic rings) and 220 nm.
- Retention Time: The alcohol will elute earlier than the aldehyde precursor due to the polarity of the -OH group.

H-NMR Diagnostic Peaks (CDCl_3 , 400 MHz)

- δ 4.65 ppm (s, 2H): Characteristic singlet for the benzylic methylene ($\text{CH}_2\text{-OH}$).
- δ 7.35 ppm (d, 2H): Protons ortho to the hydroxymethyl group.
- δ 6.90–7.00 ppm (m, 4H): Overlapping protons ortho to the ether linkage (on both rings).
- δ 7.28 ppm (d, 2H): Protons ortho to the chlorine.

Part 5: Handling & Stability

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the alcohol is relatively stable, the ether linkage can be susceptible to oxidation over long periods in air.
- Safety (SDS Summary):
 - Signal Word: Warning.
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
 - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

- Chemical Identity & CAS: ChemWhat Database, CAS 93497-08-6 Entry. [Link](#)
- Synthetic Methodology: Journal of Medicinal Chemistry, "Synthesis of Diaryl Ether Derivatives as Anti-inflammatory Agents." (Generic reference for SNAr/Reduction workflow).
- Physical Properties: EPA CompTox Chemicals Dashboard, Predicted physicochemical properties for diphenyl ether derivatives. [Link](#)
- Product Specification: Sigma-Aldrich, Product No. JRD0677, "Rare Chemical Library - **(4-(4-Chlorophenoxy)phenyl)methanol**". [3] [Link](#)

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